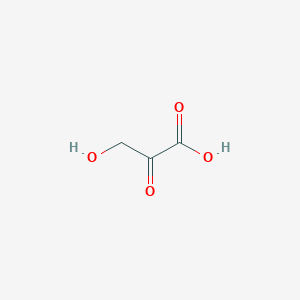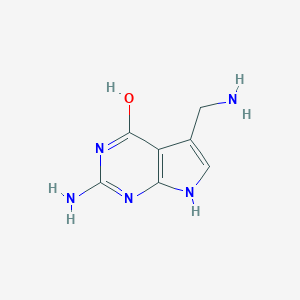
(E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile is an organic compound characterized by the presence of a fluorine atom, a pyridine ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
2-Fluoropyridine: Shares the pyridine ring and fluorine atom but lacks the nitrile group.
3-Pyridin-2-ylprop-2-enenitrile: Similar structure but without the fluorine atom.
2-Fluoro-3-pyridin-2-ylprop-2-enamide: Contains an amide group instead of a nitrile group.
Uniqueness: (E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile is unique due to the combination of its fluorine atom, pyridine ring, and nitrile group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
140137-15-1 |
|---|---|
Fórmula molecular |
C8H5FN2 |
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
(E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5+ |
Clave InChI |
SUHJVGJLQDTXKV-FNORWQNLSA-N |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
SMILES isomérico |
C1=CC=NC(=C1)/C=C(\C#N)/F |
SMILES canónico |
C1=CC=NC(=C1)C=C(C#N)F |
Sinónimos |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


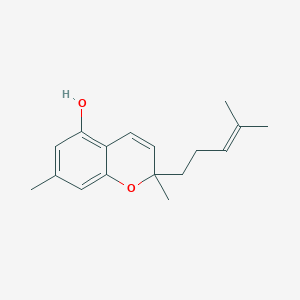
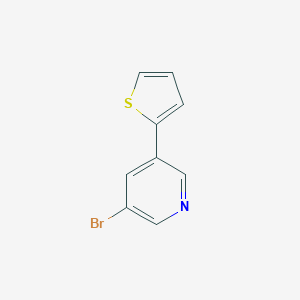

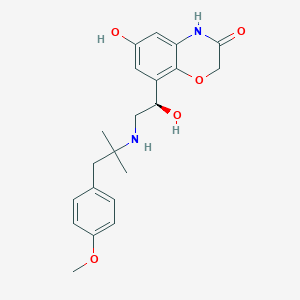

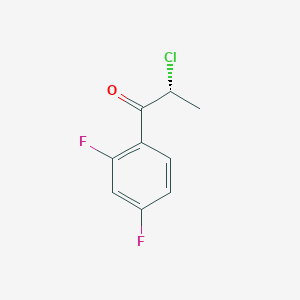


![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)



